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molecular formula C13H15NO2 B2835886 1-(3-methylbutyl)-1H-indole-2,3-dione CAS No. 379254-50-9

1-(3-methylbutyl)-1H-indole-2,3-dione

Cat. No. B2835886
M. Wt: 217.268
InChI Key: IXZVZVSXNXWRBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09079853B2

Procedure details

Was prepared in an analogous manner to 1-propylindoline-2,3-dione using commercially available isatin (purchased from Fisher Scientific) and 1-bromo-3-methyl butane (purchased from Fisher Scientific). 1H NMR δ 7.58 (m, 2H), 7.10 (t, 1H), 6.89 (d, 1H), 3.73 (t, 2H), 1.58 (m, 3H), 1.00 (d, 6H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N1[C:12]2[C:7](=[CH:8]C=CC=2)[C:6](=O)[C:5]1=O)CC.[NH:15]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[C:18](=[O:19])[C:16]1=[O:17].BrCCC(C)C>>[CH2:5]([N:15]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[C:18](=[O:19])[C:16]1=[O:17])[CH2:6][CH:7]([CH3:12])[CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)N1C(C(C2=CC=CC=C12)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)C(=O)C2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CC(C)C)N1C(C(C2=CC=CC=C12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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